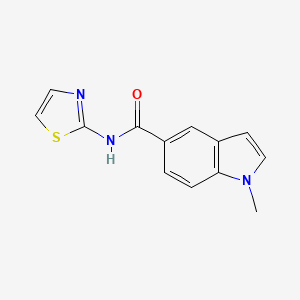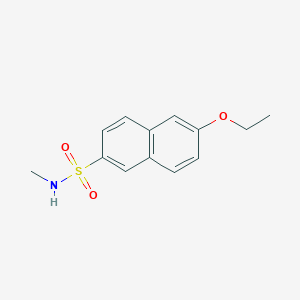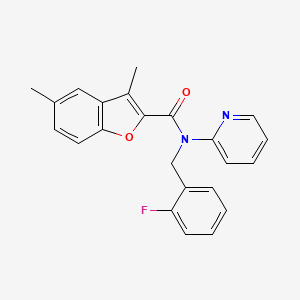
2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)-3(2H)-pyridazinone
Vue d'ensemble
Description
2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)-3(2H)-pyridazinone is part of the pyridazinone derivatives, known for their wide range of biological activities. This chemical entity has been explored for various pharmaceutical applications due to its potent chemical and biological properties.
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as the one of interest, often involves Friedel-Crafts acylation, followed by cyclization of intermediary keto acids with hydrazine hydrate. Other methods include condensation with aromatic aldehydes in the presence of sodium ethoxide, and reactions with formaldehyde and secondary amines to yield N-dialkylaminomethyl derivatives (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, has been employed to elucidate the geometrical configurations of pyridazinone derivatives. These studies provide insights into the compound's electronic structure and reactivity, as demonstrated through Density Functional Theory (DFT) and molecular docking analysis (El Kalai et al., 2023).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, including dehydrogenation and Michael addition reactions, to yield diverse derivatives with potential biological activities. The chloro derivatives of pyridazinones exhibit reactivity toward sodium azide, benzylamine, and anthranilic acid, leading to the synthesis of novel compounds (Soliman & El-Sakka, 2011).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their pharmacokinetic profiles. X-ray diffraction studies reveal detailed crystallographic information, aiding in the prediction of the compound's behavior in biological systems (Lv Zhi, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are evaluated through spectroscopic methods and theoretical calculations. Frontier Molecular Orbital (FMO) analysis, for instance, helps in understanding the chemical reactivity and potential biological activity of the compound. Electrophilicity index and molecular electrostatic potential (MEP) analyses are also performed to assess reactivity sites (El Kalai et al., 2023).
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-24-17-5-3-2-4-14(17)16-8-9-18(23)22(21-16)11-12-6-7-13(20)10-15(12)19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSOPKSSJVAEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxybenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4511381.png)

![N-(5-methyl-1,3-thiazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4511393.png)
![3-{[2-(4-methoxyphenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4511400.png)

![5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B4511420.png)


![N-[4-(cyclopentyloxy)phenyl]cyclopentanecarboxamide](/img/structure/B4511443.png)
![N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4511450.png)
![N-(3-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511458.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4511473.png)

